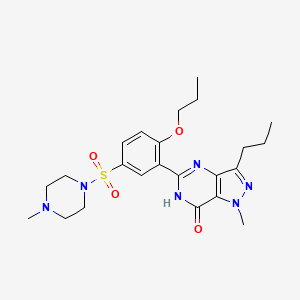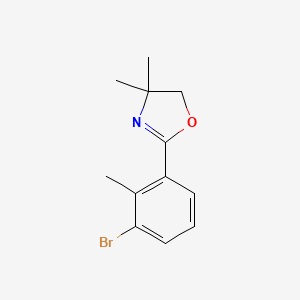
2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole is an organic compound with a unique structure that includes a brominated aromatic ring and an oxazole ring
Preparation Methods
The synthesis of 2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole typically involves multiple steps. One common synthetic route starts with the bromination of 2-methylphenyl compounds to introduce the bromine atom at the desired position. This is followed by the formation of the oxazole ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones. Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted oxazoles, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its stability and reactivity are advantageous in creating materials with specific properties.
Biological Research: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, which are then used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound’s effects are mediated through these interactions, leading to changes in the activity or function of the target molecules. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole can be compared with other similar compounds, such as:
3-Bromo-2-methylphenylmethanol: This compound shares the brominated aromatic ring but lacks the oxazole ring, making it less versatile in certain applications.
2-(3-Bromo-2-methylphenyl)ethanamine: This compound has a similar aromatic structure but differs in the functional groups attached, leading to different reactivity and applications.
3-Bromo-2-methylpropene: While it contains the brominated aromatic ring, its structure and reactivity are distinct from the oxazole compound.
The uniqueness of this compound lies in its combination of the brominated aromatic ring and the oxazole ring, which provides a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-(3-bromo-2-methylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-9(5-4-6-10(8)13)11-14-12(2,3)7-15-11/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMYLLJMIQXGFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=NC(CO2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat](/img/new.no-structure.jpg)
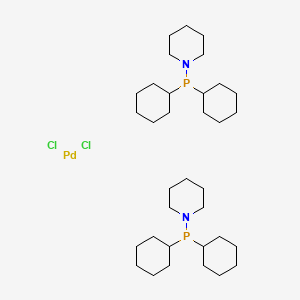
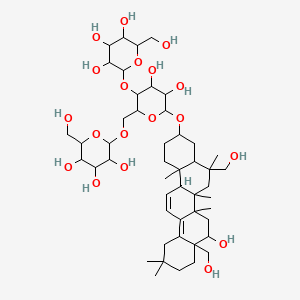
![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)
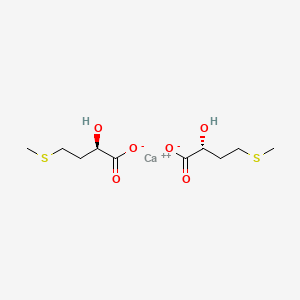
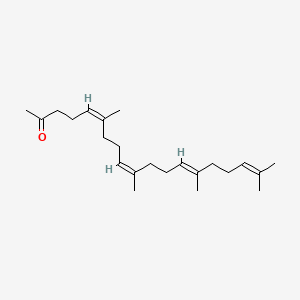
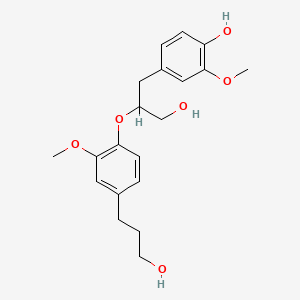
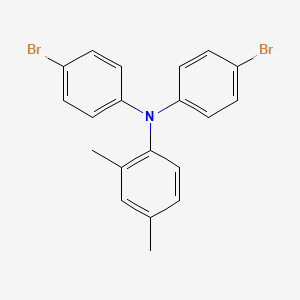
![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)
